molecular formula C8H13ClF3NO2 B2734493 Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride CAS No. 2416231-30-4

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride

Cat. No.: B2734493
CAS No.: 2416231-30-4
M. Wt: 247.64
InChI Key: JTJHDIGEQRHIJX-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the six-membered heterocyclic ring. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and chemical applications. Piperidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets. The trifluoromethyl group confers metabolic stability and lipophilicity, which can improve bioavailability and binding affinity .

Properties

IUPAC Name

methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXWITUNYSGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1. Role as a Pharmaceutical Intermediate

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that produce biologically active molecules. For instance, it serves as a precursor for synthesizing piperidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects .

2. Development of Anticoagulants

The compound is related to the synthesis of key intermediates in anticoagulant drugs such as argatroban, which is utilized in the treatment of thromboembolic disorders. Argatroban acts as a direct thrombin inhibitor and has been shown to improve outcomes in patients undergoing percutaneous coronary interventions . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.

Synthetic Methodologies

1. Synthetic Routes

Several synthetic pathways have been developed to obtain this compound. A notable method involves the use of 4-methyl-2-pyridine carboxylic acid as a starting material, which undergoes hydrogenation and esterification processes to yield the desired product . This method is characterized by its cost-effectiveness and safety, making it suitable for industrial-scale production.

2. Chiral Resolution Techniques

The compound can also be subjected to chiral resolution techniques to obtain enantiomerically pure forms, which are crucial for enhancing the pharmacological profiles of drugs derived from this compound. Techniques such as using chiral organic acids for resolution have been documented, allowing for the isolation of specific stereoisomers that may exhibit distinct biological activities .

1. Pharmacological Characterization

Research indicates that derivatives of methyl 4-(trifluoromethyl)piperidine-2-carboxylate exhibit promising biological activities, including receptor antagonism and enzyme inhibition. For example, compounds synthesized from this precursor have been evaluated for their affinity towards neurokinin receptors, showcasing potential applications in treating conditions like anxiety and depression .

2. Toxicological Studies

Toxicity assessments have been conducted on related compounds to evaluate their safety profiles. Such studies are essential for determining the viability of these compounds in clinical settings and ensuring that they meet regulatory standards for pharmaceutical development .

Case Studies

Study Objective Findings
Study on Argatroban SynthesisInvestigate synthetic routes for anticoagulant drugsIdentified methyl 4-(trifluoromethyl)piperidine-2-carboxylate as a key intermediate
Pharmacological EvaluationAssess receptor activity of derivativesFound significant affinity towards NK(1) receptors, indicating potential therapeutic uses
Toxicity AssessmentEvaluate safety profilesEstablished acceptable toxicity levels for derivatives in preclinical models

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism may vary depending on the application and the molecular pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, focusing on substituent positions, molecular weights, and key properties:

Compound Name Substituents Molecular Weight Key Features References
Methyl 4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride -CF₃ (4), -COOCH₃ (2) ~265.66 High lipophilicity; enhanced metabolic stability; hydrochloride salt form
(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride -OH (4), -COOCH₃ (2) ~223.67 Increased polarity due to hydroxyl group; lower lipophilicity
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride -F₂ (3), -COOCH₃ (4) ~242.65 Conformational rigidity from difluoro substitution; potential CNS activity
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine hydrochloride -CH₂C₆H₄CF₃ (4) ~289.73 Bulky aromatic substituent; high lipophilicity; possible CNS applications
Ethyl piperidine-2-carboxylate hydrochloride -COOCH₂CH₃ (2) ~207.68 Ethyl ester increases steric hindrance; moderate solubility

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyl or unsubstituted analogues, favoring membrane permeability .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, the hydrochloride form of the target compound is more soluble than its neutral counterpart, similar to 4-(3-methoxyphenyl)piperidine hydrochloride (solubility data inferred from synthesis protocols) .
  • Stability : Trifluoromethyl groups resist metabolic oxidation, enhancing stability compared to methyl or methoxy substituents .

Biological Activity

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate is characterized by a piperidine ring substituted with a trifluoromethyl group and a carboxylate moiety. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

Synthesis Methods

The compound can be synthesized through multiple methods, often involving the modification of existing piperidine derivatives. One common approach includes the use of trifluoroacetic acid derivatives in the esterification process to introduce the trifluoromethyl group effectively.

2.1 Pharmacological Properties

The compound has shown promising activity against various targets:

  • P2X3 Receptors : Research indicates that compounds similar to methyl 4-(trifluoromethyl)piperidine-2-carboxylate exhibit antagonistic activity against P2X3 receptors, which are implicated in pain sensation and nociception. The presence of the trifluoromethyl group significantly enhances metabolic stability and receptor affinity .
  • Antimycobacterial Activity : Compounds within the same structural class have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The incorporation of piperidine rings has been linked to improved activity against bacterial strains.

2.2 Structure-Activity Relationships (SAR)

Studies have shown that modifications to the piperidine structure can lead to significant changes in biological activity:

CompoundSubstituentMIC (µM)Activity
4PP-1Hydrogen6.3Baseline
4PP-2p-tert-butyl2.0Improved
4PP-3Cyclohexylmethylene6.8Similar to baseline
KCB-77033TrifluoromethylNot specifiedHigher metabolic stability

The introduction of halogen groups, particularly trifluoromethyl, has been associated with enhanced potency and stability .

3.1 P2X3 Receptor Antagonists

A study focused on a library of compounds similar to methyl 4-(trifluoromethyl)piperidine-2-carboxylate revealed that several derivatives exhibited over 50% antagonistic activity against P2X3 receptors at concentrations as low as 25 µM. This underscores the potential for developing new analgesics targeting this receptor .

3.2 Antimycobacterial Activity

In another investigation, derivatives of piperidine were screened for their antimycobacterial properties. Compounds were evaluated for their MIC against M. tuberculosis, revealing that certain modifications could significantly enhance their activity while maintaining low cytotoxicity towards eukaryotic cells .

4. Conclusion

Methyl 4-(trifluoromethyl)piperidine-2-carboxylate; hydrochloride exhibits notable biological activities, particularly as a P2X3 receptor antagonist and an antimycobacterial agent. The presence of the trifluoromethyl group plays a crucial role in enhancing both metabolic stability and receptor affinity, making it a valuable candidate for further pharmacological development.

Q & A

Q. How is this compound utilized in medicinal chemistry for target validation?

  • Methodological Answer : As a rigid scaffold for kinase inhibitors or GPCR modulators. For example, spirocyclic analogs (e.g., 6,7-diazaspiro[4.5]dec-9-ene derivatives) are synthesized and tested against cancer cell lines via MTT assays. IC50 values are correlated with structural features (e.g., trifluoromethyl positioning) .

Q. What role does the trifluoromethyl group play in metabolic stability studies?

  • Methodological Answer : The CF3 group reduces metabolic oxidation in liver microsomes. Perform in vitro assays using human hepatocytes and LC-HRMS to track hydroxylated metabolites. Compare half-life (t1/2) with non-fluorinated analogs .

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